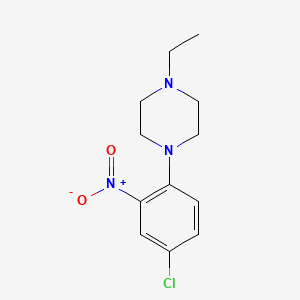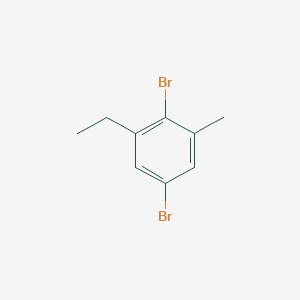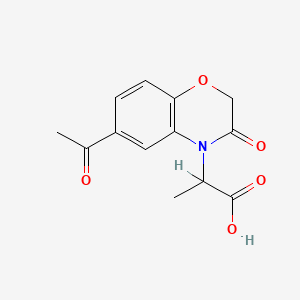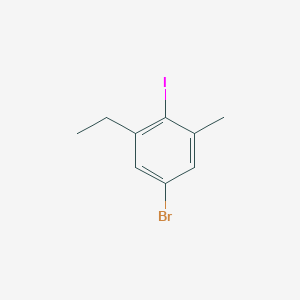
5-bromo-1-ethyl-2-iodo-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-ethyl-2-iodo-3-methylbenzene: is a halogenated aromatic hydrocarbon with the molecular formula C9H10BrI. This compound is characterized by the presence of bromine and iodine atoms attached to a toluene ring, which also contains an ethyl group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-2-iodo-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 3-ethyl-2-iodotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-bromo-1-ethyl-2-iodo-3-methylbenzene can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Stille coupling reactions, which involve the formation of carbon-carbon bonds. These reactions typically use palladium catalysts and boronic acids or stannanes as reagents.
Oxidation and Reduction: The ethyl group in this compound can be oxidized to form carboxylic acids or reduced to form alkanes. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-3-ethyl-2-iodotoluene, while Suzuki coupling with phenylboronic acid produces 5-phenyl-3-ethyl-2-iodotoluene.
科学研究应用
Chemistry: 5-bromo-1-ethyl-2-iodo-3-methylbenzene is widely used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for the construction of various aromatic compounds.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 5-bromo-1-ethyl-2-iodo-3-methylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.
相似化合物的比较
5-Bromo-2-iodotoluene: Similar in structure but lacks the ethyl group, making it less versatile in certain synthetic applications.
4-Bromo-3-ethyl-2-iodotoluene: Differing in the position of the bromine atom, which can affect the reactivity and selectivity in chemical reactions.
3-Bromo-2-iodotoluene: Lacks the ethyl group and has different substitution patterns, leading to variations in chemical behavior.
Uniqueness: The presence of both bromine and iodine atoms, along with the ethyl group, makes 5-bromo-1-ethyl-2-iodo-3-methylbenzene unique. This combination allows for selective reactions and the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
5-bromo-1-ethyl-2-iodo-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDYYWNPSIBLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
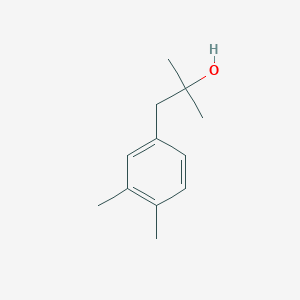
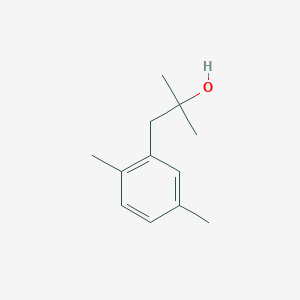
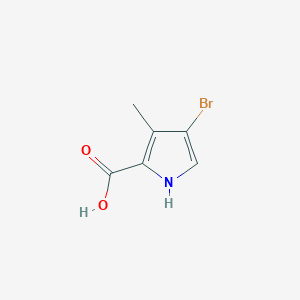

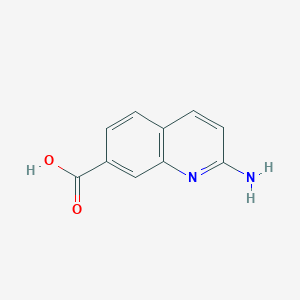
![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)
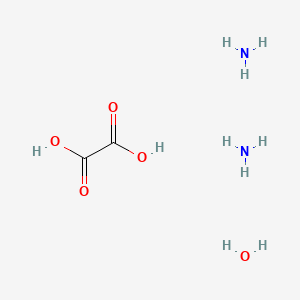
![2-[(4-Bromophenyl)methylazaniumyl]acetate](/img/structure/B7842110.png)

![3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B7842125.png)
![6-benzyl-2-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7842129.png)
